APTSTAT3-9R

STAT3 inhibitor Binding affinity SH2 domain

APTSTAT3-9R ist ein 26-mer Zell-permeables Peptid, das die STAT3-SH2-Domäne mit hoher Affinität (Kd 231 nM) bindet und die Tyr705-Phosphorylierung selektiv blockiert. Im Gegensatz zu niedermolekularen Inhibitoren wie S3I-201, Stattic oder Niclosamid bietet es überlegene Selektivität gegenüber STAT1/5 und AKT, was reproduzierbare mechanistische Studien ermöglicht. Validiert in präklinischen Modellen: Es kehrt die Immunsuppression in Melanom-BRAFi-Resistenz um, verstärkt die Anti-PD-1-Antwort und remodelliert das Tumormikro-Environment. In Lipid-Nanopartikeln formuliert, durchdringt es die pulmonale Surfactant-Barriere und lindert Lungenfibrose. Das 9-Arginin-CPP-Motiv macht es zu einem idealen Modell für die Optimierung intrazellulärer Peptid-Delivery. Wählen Sie APTSTAT3-9R für präzise STAT3-Targeting ohne Kompromisse.

Molecular Formula C223H330N80O51
Molecular Weight 4947.51
Cat. No. B1573900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPTSTAT3-9R
Molecular FormulaC223H330N80O51
Molecular Weight4947.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

APTSTAT3-9R STAT3 Inhibitory Peptide with 9-Arginine Cell-Penetrating Motif | Procurement-Grade Peptide


APTSTAT3-9R is a 26-mer cell-permeable peptide inhibitor that specifically binds to the Signal Transducer and Activator of Transcription 3 (STAT3) protein with high affinity (Kd = 231 nM) [1]. It comprises a STAT3-binding aptide (APTSTAT3) identified via phage display, conjugated to a 9-arginine (9R) cell-penetrating peptide sequence via a GGGGS linker . APTSTAT3-9R inhibits STAT3 phosphorylation at Tyr705 and downstream signaling, suppressing the expression of STAT3 target genes including cyclin D1, Bcl-xL, and survivin, leading to antiproliferative and antitumor effects [1]. This compound is intended for research use only.

Why APTSTAT3-9R Cannot Be Substituted with Generic STAT3 Inhibitors


Substituting APTSTAT3-9R with other STAT3 inhibitors (e.g., small molecules like S3I-201, Stattic, or Niclosamide) is not scientifically equivalent. These agents differ fundamentally in binding site, mechanism of action, potency, and selectivity profile. APTSTAT3-9R binds the STAT3 SH2 domain with a Kd of 231 nM and blocks STAT3 phosphorylation , whereas S3I-201 inhibits STAT3 DNA-binding activity with an IC50 of 86 μM and exhibits non-selective alkylating activity [1]. Stattic, a nonpeptidic small molecule, inhibits STAT3 activation and nuclear translocation with an IC50 of 5.1 μM . These mechanistic differences translate into divergent cellular and in vivo outcomes, including distinct immunomodulatory effects in the tumor microenvironment [2]. Therefore, direct substitution without validation compromises experimental reproducibility and data interpretability.

APTSTAT3-9R Product-Specific Quantitative Evidence Guide


Binding Affinity (Kd) of APTSTAT3-9R for STAT3

APTSTAT3-9R binds to STAT3 with high affinity, exhibiting a dissociation constant (Kd) of 231 nM . This affinity is derived from the APTSTAT3 aptide moiety, which was selected via phage display for specific STAT3 interaction [1]. In comparison, the small molecule STAT3 inhibitor BP-1-102 binds Stat3 with a Kd of 504 nM , and SH-4-54 binds STAT3 with a Kd of 300 nM . The C188-9 (TTI-101) inhibitor binds STAT3 with a Kd of 4.7 nM , indicating higher affinity but a different molecular class and mechanism of action. S3I-201, a commonly used STAT3 inhibitor, has an IC50 of 86 μM for DNA-binding inhibition and a Ki > 300 μM [2], demonstrating substantially weaker target engagement.

STAT3 inhibitor Binding affinity SH2 domain

Cellular Potency and Apoptosis Induction in A549 Lung Carcinoma Cells

In human lung carcinoma A549 cells, APTSTAT3-9R demonstrates concentration-dependent inhibition of STAT3 DNA-binding activity, reducing it by 54% following a 6-hour treatment at 30 µM . This correlates with a growth inhibition (GI50) of 10 to 20 µM at 12 hours in an MTT assay, and complete inhibition of colony formation over 2 weeks at 30 µM . Apoptosis induction is confirmed by an increase in the PI+/Annexin V+ population from 2.8% (untreated) to 15% after 6-hour treatment with 30 µM APTSTAT3-9R . For comparison, the small molecule Stattic exhibits IC50 values ranging from 2.5 μM to 5.1 μM across different cell lines (e.g., HepG2, Bel-7402) . S3I-201 demonstrates an IC50 of 86 μM for STAT3 DNA-binding inhibition . Cryptotanshinone inhibits STAT3 with an IC50 of 4.6 μM . While direct cross-study comparison of GI50 values is confounded by varying assay conditions, these data establish the quantitative potency range for APTSTAT3-9R in a widely used cancer cell model.

Antiproliferative Apoptosis A549 Cancer

Selectivity Profile: STAT3 vs. STAT1/5 and AKT

APTSTAT3-9R demonstrates selectivity for STAT3 over other STAT family members and unrelated kinases. Specifically, it exhibits little to no effect on cellular phosphorylation levels of STAT1 and STAT5 . Additionally, APTSTAT3-9R does not affect AKT phosphorylation, confirming that its antiproliferative effects are not mediated through the PI3K/AKT pathway . This selectivity profile is distinct from other STAT3 inhibitors. For example, Nifuroxazide inhibits STAT1 and STAT5 in addition to STAT3 (IC50 ~3 μM for IL-6-induced STAT3 activation) [1]. SH-4-54 inhibits both STAT3 and STAT5 with Kd values of 300 nM and 464 nM, respectively . Stattic is reported to be highly selective for STAT3 over STAT1 with an IC50 of 5.1 μM , but its small-molecule nature may confer different off-target liabilities compared to a peptide-based inhibitor.

Selectivity Off-target STAT1 STAT5 AKT

In Vivo Antitumor Efficacy in Xenograft and Allograft Models

Intratumoral injection of APTSTAT3-9R significantly suppresses tumor growth in multiple in vivo models. In a human A549 lung carcinoma xenograft model, APTSTAT3-9R (8 mg/kg, every other day) effectively inhibited tumor growth . Similarly, in a B16F1 murine melanoma allograft model and a U87MG human glioblastoma xenograft model, APTSTAT3-9R (8 mg/kg, q.o.d.) suppressed established tumor growth . In a vemurafenib-resistant melanoma model (YUMM1.7R), intratumoral injection of APTSTAT3-9R (10 mg/kg, every other day) significantly reduced tumor growth, with combination therapy alongside anti-PD-1 antibody further enhancing suppression [1][2]. For comparison, the small molecule STAT3 inhibitor BP-1-102 demonstrated in vivo efficacy in glioma models following oral administration (IC50 6.8-10.5 μM in vitro) . Napabucasin (BBI608), an orally available STAT3 inhibitor, has shown tumor growth inhibition in multiple xenograft models [3]. However, direct quantitative comparison of in vivo efficacy across compounds is limited by differences in dosing regimens, routes of administration, and tumor models.

In vivo Xenograft Allograft Antitumor Tumor growth inhibition

Immune Microenvironment Remodeling in Vemurafenib-Resistant Melanoma

In a vemurafenib-resistant melanoma model (YUMM1.7R), APTSTAT3-9R treatment (10 mg/kg, intratumoral, every other day) significantly reduced the intratumoral populations of immunosuppressive myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), while concurrently increasing the infiltration of CD8+ cytotoxic T lymphocytes [1][2]. Flow cytometry analysis confirmed effective uptake of FITC-labeled APTSTAT3-9R by various cell types within the tumor microenvironment (TME) within 4 hours of intratumoral injection [3]. This immunomodulatory effect is a distinct functional outcome of STAT3 inhibition by APTSTAT3-9R and is not a universal property of all STAT3 inhibitors. For example, while some small molecule STAT3 inhibitors like Napabucasin also exhibit immunomodulatory effects [4], the specific impact on MDSC and TAM populations in the context of BRAF inhibitor resistance is a characterized feature of APTSTAT3-9R. The combination of APTSTAT3-9R with anti-PD-1 immunotherapy further enhanced tumor growth suppression by remodeling the immunosuppressive TME [1].

Tumor microenvironment Immunosuppression MDSC TAM CD8+ T cells

Peptide-Based Cell-Penetrating Design Enables Intracellular Delivery

APTSTAT3-9R incorporates a 9-arginine (9R) cell-penetrating peptide sequence, which confers the ability to translocate across cellular membranes and deliver the STAT3-binding aptide into the intracellular compartment [1]. This design contrasts with small molecule STAT3 inhibitors, which typically enter cells via passive diffusion or active transport mechanisms. The 9R sequence is attached via a flexible GGGGS linker, minimizing steric hindrance and preserving the binding affinity of the APTSTAT3 moiety for STAT3 (Kd = 231 nM) . Uptake of APTSTAT3-9R has been demonstrated in murine B16F1 melanoma cells [1] and in various cell types within the tumor microenvironment of vemurafenib-resistant melanoma models [2]. While many STAT3 inhibitors are cell-permeable (e.g., Stattic, Niclosamide), the peptide-based delivery mechanism of APTSTAT3-9R provides a distinct chemical modality that may exhibit different cellular uptake kinetics, intracellular trafficking, and susceptibility to efflux pumps compared to small molecules.

Cell-penetrating peptide 9R Intracellular delivery Peptide therapeutic

APTSTAT3-9R: Optimal Research and Industrial Application Scenarios


Investigating STAT3-Driven Immunosuppression in Drug-Resistant Melanoma

APTSTAT3-9R is particularly well-suited for preclinical studies examining the role of STAT3 in acquired resistance to BRAF inhibitors, such as vemurafenib, in melanoma. Evidence demonstrates that intratumoral APTSTAT3-9R treatment remodels the immunosuppressive tumor microenvironment by reducing MDSCs and TAMs while increasing CD8+ T cell infiltration, and that combination with anti-PD-1 therapy enhances tumor suppression [1][2]. This application leverages the compound's validated in vivo efficacy and specific immunomodulatory effects in a therapeutically relevant context of drug resistance.

Therapeutic Exploration in Pulmonary Fibrosis Models

APTSTAT3-9R, when formulated with biomimetic disc-shaped lipid nanoparticles (DLNPs), demonstrates enhanced penetration of the pulmonary surfactant barrier and ameliorates clinical symptoms of pulmonary fibrosis in preclinical models, with negligible systemic cytotoxicity [1]. This scenario highlights the compound's utility in non-oncology applications where STAT3 activation drives fibrotic pathology, and where specialized delivery formulations can optimize tissue targeting and safety profiles.

Mechanistic Studies of STAT3-Dependent Cancer Cell Proliferation and Survival

For fundamental cancer biology research, APTSTAT3-9R serves as a selective tool to interrogate STAT3 signaling pathways. Its inhibition of STAT3 phosphorylation and downstream targets (cyclin D1, Bcl-xL, survivin) is well-characterized in multiple cancer cell lines, including A549 lung carcinoma and B16F1 melanoma [1][2]. The peptide's selectivity over STAT1/5 and AKT pathways ensures that observed phenotypic effects can be attributed to STAT3-specific blockade, supporting robust mechanistic conclusions.

Development of Advanced Drug Delivery Systems for Peptide Therapeutics

The 9-arginine cell-penetrating peptide motif of APTSTAT3-9R makes it a valuable model compound for studies aimed at optimizing intracellular delivery of therapeutic peptides [1]. Researchers developing novel nanocarriers, conjugates, or formulation strategies can utilize APTSTAT3-9R to assess how delivery systems impact the pharmacokinetics, biodistribution, and target engagement of a CPP-conjugated bioactive peptide, with functional readouts of STAT3 inhibition providing clear metrics for delivery efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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